molecular formula C17H16ClF2N3O B4286814 N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide

N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide

Cat. No. B4286814
M. Wt: 351.8 g/mol
InChI Key: LAUDZULAZKQLQO-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide, also known as CFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CFPP belongs to the class of piperazine derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide acts as a serotonin receptor agonist and a dopamine receptor antagonist. This dual action is believed to contribute to its therapeutic effects in various neurological and psychiatric disorders.
Biochemical and physiological effects:
N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide has been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to affect the levels of certain cytokines, such as interleukin-6 and tumor necrosis factor-alpha. These biochemical effects suggest that N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide has a potential role in modulating the immune response and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide is its high purity, which makes it suitable for further research. N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide is also relatively easy to synthesize, and the reaction conditions are mild. However, one of the limitations of N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide has shown promising results in preclinical studies, and further research is needed to elucidate its mechanism of action and potential therapeutic applications. Some of the future directions for N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide research include:
1. Investigating the efficacy of N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide in various animal models of neurological and psychiatric disorders.
2. Studying the pharmacokinetics and pharmacodynamics of N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide in vivo.
3. Identifying the molecular targets of N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide and its downstream signaling pathways.
4. Developing novel analogs of N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide with improved pharmacological properties.
5. Investigating the potential of N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide as a therapeutic agent for inflammatory disorders.
Conclusion:
In conclusion, N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide is a promising chemical compound that has potential applications in medicinal chemistry. Its high purity, ease of synthesis, and diverse biological activities make it an attractive target for further research. N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide has shown promising results in preclinical studies, and further research is needed to elucidate its mechanism of action and potential therapeutic applications.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide has been tested in various animal models, and its efficacy and safety have been evaluated.

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF2N3O/c18-12-1-6-16(15(20)11-12)21-17(24)23-9-7-22(8-10-23)14-4-2-13(19)3-5-14/h1-6,11H,7-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUDZULAZKQLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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